Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

Catalog No.
S864982
CAS No.
474943-59-4
M.F
C37H70NaO8P
M. Wt
728.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)...

CAS Number

474943-59-4

Product Name

Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

IUPAC Name

sodium;[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

Molecular Formula

C37H70NaO8P

Molecular Weight

728.1 g/mol

InChI

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;

InChI Key

PPYXMAJBOKWTQX-VYSSPCEXSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.

Lipidomics

Application Summary: “16:0-18:1 PA-d31 (sodium)” can be used as a quantitative standard in ESI-MS/MS-based lipidomic analysis .

Methods of Application: The compound serves as an internal standard to ensure accuracy and precision in the mass spectrometry analysis of complex lipid mixtures.

Results Summary: This application would enhance the reliability of lipidomic profiles, which are crucial for understanding cellular lipid metabolism and identifying biomarkers for diseases.

Yeast Lipid Profiling

Application Summary: The stable isotope nature of “16:0-18:1 PA-d31 (sodium)” makes it suitable as an internal standard in yeast lipid profiling .

Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate is a complex phospholipid compound with the molecular formula C37H70NaO8P and a molecular weight of approximately 696.91 g/mol. This compound features a glycerol backbone esterified with hexadecanoyl and octadec-9-enoyl fatty acids, making it a significant component in various biological membranes and processes. The presence of sodium indicates its salt form, which enhances its solubility in aqueous solutions, facilitating its application in biochemical studies and pharmaceutical formulations .

The chemical reactivity of sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate primarily involves hydrolysis and transesterification reactions.

  • Hydrolysis: In aqueous environments, the ester bonds can undergo hydrolysis, leading to the release of fatty acids and glycerol. This reaction is catalyzed by enzymes such as phospholipases.
  • Transesterification: This compound can react with alcohols to form new esters. This reaction is significant in the synthesis of modified lipids for drug delivery systems.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.

Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate exhibits various biological activities, primarily due to its structural similarity to natural phospholipids. It plays a role in:

  • Cell Membrane Structure: As a phospholipid, it contributes to membrane fluidity and integrity.
  • Signal Transduction: It may participate in signaling pathways by acting as a precursor for bioactive lipids.
  • Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Studies have shown that similar compounds can modulate cellular responses, making this compound a candidate for further research in pharmacology .

The synthesis of sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate can be achieved through several methods:

  • Chemical Synthesis:
    • Esterification: Reacting glycerol with hexadecanoyl chloride and octadec-9-enoyl chloride under basic conditions to form the desired phospholipid.
    • Phosphorylation: The introduction of phosphate groups can be achieved using phosphorus oxychloride or similar reagents.
  • Biotechnological Methods:
    • Utilizing microbial fermentation processes that naturally produce similar phospholipids, followed by purification steps.

These methods allow for both synthetic and natural production pathways, catering to different research and industrial needs .

Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate has several applications:

  • Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and stability.
  • Cosmetics: Incorporated into skincare products for its emollient properties.
  • Food Industry: Acts as an emulsifier in food products, improving texture and shelf-life.

Its versatility makes it valuable across multiple sectors, particularly where lipid-based formulations are required .

Interaction studies involving sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate focus on its behavior with various biomolecules:

  • Protein Binding: Investigations into how this compound interacts with membrane proteins can provide insights into its role in cellular signaling.
  • Drug Interactions: Studies assessing how this phospholipid affects the pharmacokinetics of co-administered drugs are crucial for optimizing therapeutic regimens.

These studies are essential for understanding the compound's efficacy and safety in practical applications .

Several compounds share structural similarities with sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphateC37H70NaO8PContains oleic acid instead of octadec-9-enoyl; used as a model for membrane studies
PhosphatidylcholineC18H39NO8PCommonly found in biological membranes; differs by having choline as a head group
LysophosphatidylcholineC18H37NO6PA derivative with one fatty acid; involved in signaling but less complex than the target compound

The unique combination of fatty acids and the specific stereochemistry make sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate particularly interesting for research into lipid metabolism and membrane dynamics .

Dates

Modify: 2023-08-16

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